molecular formula C12H13F2NO2 B13276544 Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13276544
M. Wt: 241.23 g/mol
InChI Key: OIUJTHGEWAFCET-ZJUUUORDSA-N
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Description

Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzaldehyde and a suitable pyrrolidine derivative.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

    Steps: The process may involve multiple steps, including condensation, cyclization, and esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate
  • Methyl (3R,4S)-4-(2-fluorophenyl)pyrrolidine-3-carboxylate
  • Methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of two fluorine atoms on the phenyl ring, which may enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H13F2NO2/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14/h2-4,9-10,15H,5-6H2,1H3/t9-,10+/m1/s1

InChI Key

OIUJTHGEWAFCET-ZJUUUORDSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=C(C=C(C=C2)F)F

Canonical SMILES

COC(=O)C1CNCC1C2=C(C=C(C=C2)F)F

Origin of Product

United States

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